molecular formula C18H24N2O2 B1263671 (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

Cat. No.: B1263671
M. Wt: 300.4 g/mol
InChI Key: MOIJZGIUQNRPTH-YCVBRQMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is a derivative of trichostatin, a class of compounds known for their potent inhibition of histone deacetylase (HDAC). These compounds are primarily isolated from marine-derived Streptomyces species.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is typically synthesized through a series of methyltransfer reactions catalyzed by N-methyltransferase TsnB8. The biosynthetic gene cluster responsible for trichostatin production has been identified in Streptomyces species and validated through heterologous expression in Streptomyces lividans .

Industrial Production Methods: Industrial production of trichostatin RK involves the cultivation of marine-derived Streptomyces species under controlled conditions. The biosynthetic gene cluster is activated, leading to the production of trichostatin RK and its derivatives. The compound is then isolated and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide has a wide range of scientific research applications, including:

Mechanism of Action

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide exerts its effects primarily through the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, trichostatin RK prevents the removal of acetyl groups from histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer research, where trichostatin RK can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells .

Comparison with Similar Compounds

    Trichostatin A: Another potent HDAC inhibitor with similar mechanisms of action.

    JBIR-111: A derivative of trichostatin with distinct structural features.

    9179B: Another trichostatin derivative with unique biological activities.

    Trichostatic Acid: A related compound with similar HDAC inhibitory properties

Uniqueness of (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide: this compound is unique due to its specific methylation pattern, which may confer distinct biological activities and therapeutic potential compared to other trichostatin derivatives. Its ability to inhibit HDACs and modulate gene expression makes it a valuable tool in epigenetic research and drug discovery .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

InChI

InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+/t14-/m1/s1

InChI Key

MOIJZGIUQNRPTH-YCVBRQMHSA-N

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Synonyms

trichostatin RK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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